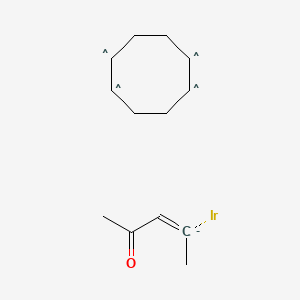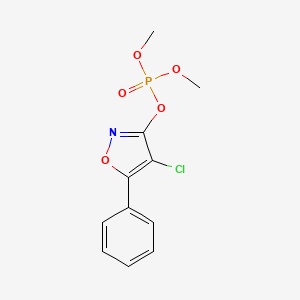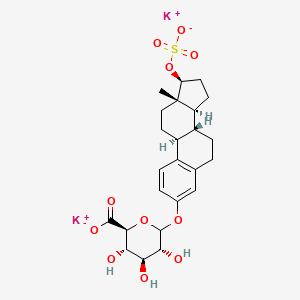
1,3,5(10)-Estratriene-3,17beta-diol 3-glucuronide 17-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt: is a conjugated form of estradiol, a major estrogen in the body. This compound is formed by the conjugation of estradiol with glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt involves the conjugation of estradiol with glucuronic acid and sulfate. This process is typically carried out using UDP-glucuronosyltransferase enzymes in the liver, which attach glucuronic acid to the C3 position of estradiol . The sulfate group is then added to the 17 position, resulting in the formation of the dipotassium salt .
Industrial Production Methods: : Industrial production of this compound involves similar enzymatic processes, often scaled up for higher yields. The reaction conditions are optimized to ensure maximum conversion of estradiol to its conjugated form, with careful control of temperature, pH, and enzyme concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt primarily undergoes hydrolysis reactions, where the glucuronide and sulfate groups are cleaved off, releasing free estradiol . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: : Hydrolysis reactions typically require acidic or enzymatic conditions to break the glucuronide and sulfate bonds. Common reagents include hydrochloric acid or specific glucuronidase and sulfatase enzymes .
Major Products Formed: : The primary product of hydrolysis is free estradiol, along with glucuronic acid and sulfate ions .
Applications De Recherche Scientifique
Chemistry: : In chemistry, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is used as a model compound to study conjugation reactions and the behavior of conjugated estrogens .
Biology: : In biological research, this compound is used to investigate estrogen metabolism and the role of conjugated estrogens in various physiological processes .
Medicine: : In medicine, beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is studied for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related disorders .
Industry: : In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs and as a reference standard in quality control processes .
Mécanisme D'action
Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt exerts its effects by acting as a prodrug of estradiol. Upon hydrolysis, it releases free estradiol, which then binds to estrogen receptors in target tissues. This binding activates various signaling pathways, leading to the modulation of gene expression and physiological responses associated with estrogen .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds include beta-Estradiol 17-(beta-D-glucuronide) and beta-Estradiol 3,17-disulfate .
Uniqueness: : Beta-Estradiol 3-(beta-D-glucuronide) 17-sulfate dipotassium salt is unique due to its dual conjugation with both glucuronic acid and sulfate, which enhances its water solubility and facilitates its excretion. This dual conjugation also reduces its hormonal activity compared to unconjugated estradiol, making it a valuable compound for studying estrogen metabolism and developing estrogen-based therapies .
Propriétés
Formule moléculaire |
C24H30K2O11S |
|---|---|
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
dipotassium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23?,24+;;/m1../s1 |
Clé InChI |
WDWGAMFSMDHFCH-FDIJGZAJSA-L |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[K+].[K+] |
SMILES canonique |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


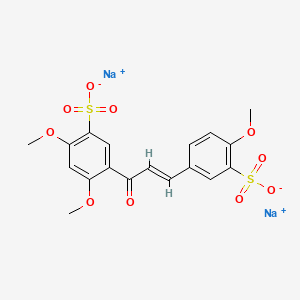

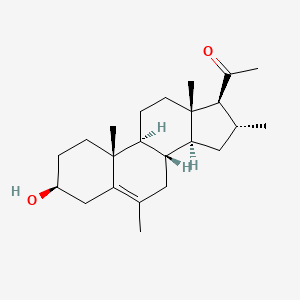
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)
![Cyanamide, [14C]](/img/structure/B13821953.png)
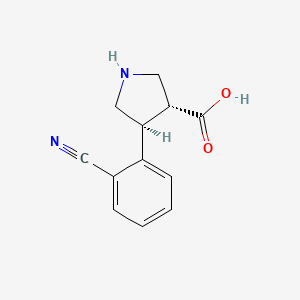
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)

![(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
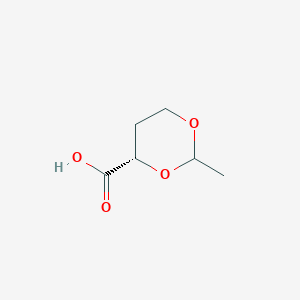
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
